REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[NH:8][NH:9][C:10](=[O:11])[c:12]1[n:13][s:14][n:15][cH:16]1)([CH3:5])([CH3:6])[CH3:7].[ClH:17].[O:18]1[CH2:19][CH2:20][O:21][CH2:22][CH2:23]1>>[NH2:8][NH:9][C:10](=[O:11])[c:12]1[n:13][s:14][n:15][cH:16]1
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Name
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Type
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product
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Smiles
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NNC(=O)c1cnsn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |